molecular formula C7H5BrFNO B1510569 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone CAS No. 1308669-76-2

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Cat. No. B1510569
CAS RN: 1308669-76-2
M. Wt: 218.02 g/mol
InChI Key: SBDOOYJADDCOHX-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5BrFNO. It has a molecular weight of 218.03 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is 1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical And Chemical Properties Analysis

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a solid substance . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Pharmaceutical Research

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various pharmacologically active molecules. Its incorporation into drug compounds can enhance binding affinity to target receptors and increase metabolic stability, making it a crucial component in the development of new medications .

Material Science

In material science, this compound serves as a precursor for the synthesis of complex molecules that can be used in the creation of novel materials. These materials may possess unique properties such as fluorescence or electrical conductivity, which are essential for developing advanced technologies .

Chemical Synthesis

This compound is extensively used in chemical synthesis as a building block for the construction of more complex chemical entities. Its reactive bromo and fluoro groups make it an ideal candidate for cross-coupling reactions, which are pivotal in the synthesis of diverse organic compounds .

Analytical Chemistry

In analytical chemistry, 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds in various samples .

Biotechnology

Biotechnological applications include using this compound as a starting material for the synthesis of biochemical probes. These probes can be used to study biological systems, providing insights into enzyme activities, receptor-ligand interactions, and other cellular processes .

Environmental Science

Environmental scientists may use derivatives of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone to develop sensors and assays for the detection of environmental pollutants. Its chemical structure allows for modifications that can interact selectively with specific contaminants .

Safety and Hazards

The compound has been classified as having acute toxicity (oral) and can cause eye irritation . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDOOYJADDCOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736529
Record name 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1308669-76-2
Record name 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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